molecular formula C17H17NO4S B5612167 methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 5691-70-3

methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5612167
CAS No.: 5691-70-3
M. Wt: 331.4 g/mol
InChI Key: NJZFWEJSJBFIPJ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.08782920 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentathiophene core, which includes a methoxybenzoyl group and an amino group. Its molecular formula is C17H17NO4SC_{17}H_{17}NO_{4}S, with a molecular weight of approximately 341.38 g/mol. The unique combination of functional groups contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopentathiophene structure followed by the introduction of the methoxybenzoyl and amino groups. Specific synthetic routes may vary depending on the desired purity and yield.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, research on related methoxybenzoyl derivatives has shown that they can bind to tubulin, inhibiting its polymerization and inducing apoptosis in cancer cells. This mechanism is critical as it can arrest cells in the G(2)/M phase of the cell cycle, leading to cell death .

Compound Mechanism of Action Notable Effects
SMART-HInhibits tubulin polymerizationInduces apoptosis in cancer cells
SMART-FBinds to colchicine-binding siteEffective against multidrug-resistant cells
This compoundPotentially similar mechanisms due to structural similaritiesAnticipated anticancer effects

Neuroprotective Effects

Some studies indicate that compounds with similar structural features may also exhibit neuroprotective effects. The presence of the methoxy group could enhance interactions with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative conditions.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested based on its structural analogs. Compounds containing methoxybenzoyl moieties have demonstrated efficacy in reducing inflammation markers in various models.

Case Studies and Research Findings

  • In Vitro Studies : Research has shown that derivatives of methoxybenzoyl compounds exhibit cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. These studies highlight their ability to overcome drug resistance mechanisms commonly seen in cancer therapy .
  • In Vivo Efficacy : In vivo studies on related compounds have demonstrated significant tumor growth inhibition without apparent neurotoxicity at therapeutic doses. This suggests that this compound may possess a favorable safety profile while exhibiting potent anticancer effects .
  • Comparative Analysis : A comparative study of similar compounds revealed that those with methoxy substitutions often exhibited enhanced solubility and bioavailability, which are crucial for effective drug delivery systems.

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-21-11-8-6-10(7-9-11)15(19)18-16-14(17(20)22-2)12-4-3-5-13(12)23-16/h6-9H,3-5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZFWEJSJBFIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972346
Record name Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5691-70-3
Record name Methyl 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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